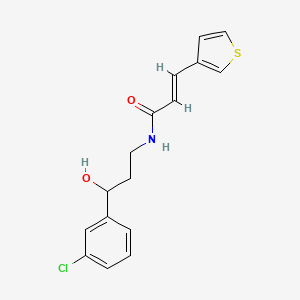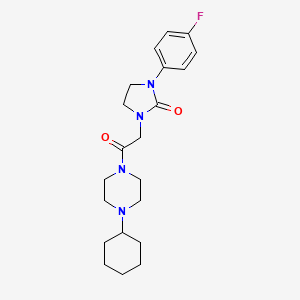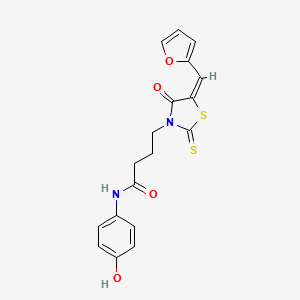
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, furan compounds are often synthesized under microwave-assisted conditions . The reaction time, solvent, and amounts of the substrates are optimized for the synthesis of furan derivatives .Chemical Reactions Analysis
Furan compounds are known to undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Upon treatment with acids, heat, and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .Aplicaciones Científicas De Investigación
Bioactive Heterocycles in Drug Design
The incorporation of five-membered heterocycles like furan and thiophene into bioactive molecules is a notable strategy in drug design, emphasizing the significance of heteroaryl substituents in medicinal chemistry. These compounds, including those featuring furanyl and thienyl moieties, have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The studies highlight the impact of bioisosteric replacement of aryl with heteroaryl groups on activity, showcasing the broad potential of such modifications in the development of therapeutics (Ostrowski, 2022).
Thiazolidinones in Medicinal Chemistry
Thiazolidin-4-ones, including derivatives with specific structural modifications, hold a prominent place in medicinal chemistry due to their wide range of biological activities. These compounds, characterized by their heterocyclic ring system, have shown potential in antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral applications. The versatility of thiazolidin-4-ones as pharmacophores underscores their importance in the search for new therapeutic agents (Mech, Kurowska, & Trotsko, 2021).
Biological Activities of Arylmethylidene Derivatives
Arylmethylidene derivatives of 3H-furan-2-ones have been systematically studied for their reactions with various nucleophiles, leading to a diverse array of compounds including amides, pyrrolones, benzofurans, and more. These studies illuminate the versatility of such derivatives in synthesizing a wide range of cyclic and acyclic compounds, which can be further explored for biological applications. The direction of these reactions is influenced by the structure of the reagents, the strength of the nucleophilic agent, and the conditions under which they are performed (Kamneva, Anis’kova, & Egorova, 2018).
Thiazolidinones: A Versatile Scaffold
The thiazolidinone ring system serves as a versatile scaffold in the development of compounds with significant pharmacological potential. Its incorporation into drug molecules has led to the exploration of a variety of biological activities, demonstrating the scaffold’s utility in medicinal chemistry. This review highlights the importance of the thiazolidinone nucleus in drug design, showcasing its role in the development of compounds with optimized activity and selectivity across a range of biological targets (Santos, Jones Junior, & Silva, 2018).
Propiedades
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-13-7-5-12(6-8-13)19-16(22)4-1-9-20-17(23)15(26-18(20)25)11-14-3-2-10-24-14/h2-3,5-8,10-11,21H,1,4,9H2,(H,19,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGOTKLRKODFTP-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{3-[4-(ethoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2544499.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2544501.png)
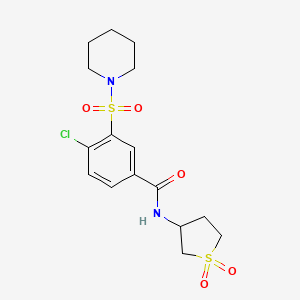
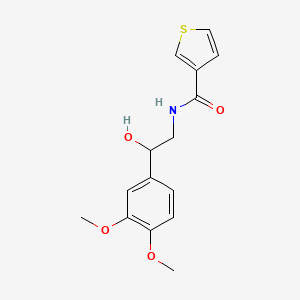
![(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2544507.png)
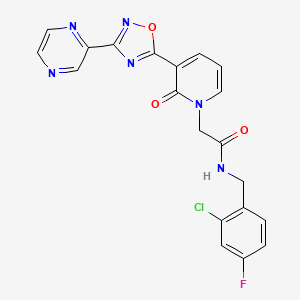

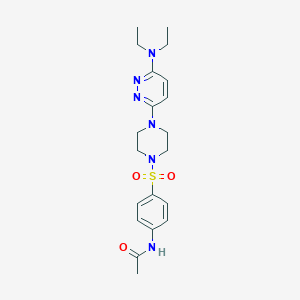
![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)
![4-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2544516.png)
![4-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2544517.png)
